![molecular formula C9H21Cl2N3O B1416008 S-N-Ethyl-2-piperazin-1-yl-propionamide dihydrochloride CAS No. 2205383-96-4](/img/structure/B1416008.png)
S-N-Ethyl-2-piperazin-1-yl-propionamide dihydrochloride
Overview
Description
S-N-Ethyl-2-piperazin-1-yl-propionamide dihydrochloride (SNEPP) is a synthetic compound with a wide range of applications in scientific research. It has been used in a variety of laboratory experiments, including biochemical and physiological studies, to understand the structure and function of proteins and other macromolecules. This compound has also been used to study the mechanism of action of various drugs and to develop new drugs. SNEPP is a relatively new compound and its potential applications are still being explored.
Scientific Research Applications
Dopamine Receptor Ligand Research
S-N-Ethyl-2-piperazin-1-yl-propionamide dihydrochloride has been studied in the context of its affinity and selectivity as a ligand for dopamine receptors. Research by Leopoldo et al. (2002) and Perrone et al. (2000) explored the structure-affinity relationships of similar compounds, focusing on their potential as dopamine D(3) and D(4) receptor ligands. These studies contribute to understanding the nuances of receptor-ligand interactions and might guide the development of new therapeutic agents targeting these receptors (Leopoldo et al., 2002); (Perrone et al., 2000).
Antiviral Research
Compounds structurally related to S-N-Ethyl-2-piperazin-1-yl-propionamide dihydrochloride have been synthesized and evaluated for their antiviral properties, particularly against HIV. Al-Masoudi et al. (2007) synthesized new piperazinyl-nitroimidazole derivatives to develop non-nucleoside reverse transcriptase inhibitors. This research is significant in the ongoing battle against HIV/AIDS (Al-Masoudi et al., 2007).
Anticonvulsant Activity
Research has explored the use of related piperazine derivatives as potential anticonvulsant agents. Rybka et al. (2017) synthesized and evaluated a new series of pyrrolidine-2,5-dione derivatives, highlighting their promising anticonvulsant activity. Such studies are crucial for developing new treatments for epilepsy and related disorders (Rybka et al., 2017).
Anti-Arrhythmic and Hypotensive Research
Compounds with a similar structure to S-N-Ethyl-2-piperazin-1-yl-propionamide dihydrochloride have been investigated for their potential anti-arrhythmic and hypotensive effects. Studies by Marona et al. (2008) and Dylag et al. (2004) synthesized various derivatives and evaluated their cardiovascular effects, contributing to the development of new drugs for treating arrhythmias and hypertension (Marona et al., 2008); (Dylag et al., 2004).
Antimicrobial Research
The antimicrobial potential of structurally similar compounds has been a subject of interest. Krishnamurthy et al. (2011) synthesized piperazin-1-yl propionamide derivatives and evaluated their effectiveness against various bacteria, contributing to the search for new antimicrobial agents (Krishnamurthy et al., 2011).
properties
IUPAC Name |
N-ethyl-2-piperazin-1-ylpropanamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O.2ClH/c1-3-11-9(13)8(2)12-6-4-10-5-7-12;;/h8,10H,3-7H2,1-2H3,(H,11,13);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQITXALORETFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(C)N1CCNCC1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
S-N-Ethyl-2-piperazin-1-yl-propionamide dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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